molecular formula C13H11NO3 B1580591 Evolitrine CAS No. 523-66-0

Evolitrine

Cat. No. B1580591
CAS RN: 523-66-0
M. Wt: 229.23 g/mol
InChI Key: TWGHMXOYRUTQOL-UHFFFAOYSA-N
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Description

Evolitrine is an innovative new synthetic compound developed by scientists in the field of biochemistry and pharmacology. It has been designed to act as a powerful and versatile tool in laboratory experiments, offering researchers a range of advantages over traditional methods of research. In

Scientific Research Applications

Anti-Inflammatory and Anti-Nociceptive Activities

Evolitrine, identified as a major alkaloid in Acronychia pedunculata leaves, has shown significant anti-inflammatory and analgesic activities. The study by Ratnayake et al. (2019) explored the acute anti-inflammatory effect of evolitrine and found it to be an active compound in reducing inflammation and pain. This finding corroborates the traditional use of A. pedunculata leaves in Sri Lankan medicine for treating inflammatory conditions. The anti-inflammatory action of evolitrine is mediated through its anti-histamine, anti-oxidant, and nitric oxide inhibitory activities (Ratnayake et al., 2019).

Alkaloid Content in Plants

Evolitrine is also found in other plants, such as Evodia littoralis Endl., contributing to the diversity of alkaloid content in various plant species. The research by Cooke and Haynes (1954) identified evolitrine in the bark and leaves of Evodia littoralis, highlighting the presence of this alkaloid across different plant species (Cooke & Haynes, 1954).

Therapeutic Potential

Another study by Saputri, Tjahjandarie, and Tanjung (2019) investigated the anticancer activity of evolitrine isolated from Melicope hookeri. They found that evolitrine demonstrated moderate activity against murine leukemia P-388 cells, indicating its potential in cancer therapy (Saputri et al., 2019).

properties

IUPAC Name

4,7-dimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-15-8-3-4-9-11(7-8)14-13-10(5-6-17-13)12(9)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHMXOYRUTQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3C=COC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200325
Record name Furo(2,3-b)quinoline, 4,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evolitrine

CAS RN

523-66-0
Record name Evolitrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo(2,3-b)quinoline, 4,7-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furo(2,3-b)quinoline, 4,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
T Sato, M Ohta - Bulletin of the Chemical Society of Japan, 1958 - journal.csj.jp
… This was converted by sodium methoxide into evolitrine I. The synthetic evolitrine was shown to be identical with the natural product by comparing their melting points, ultraviolet spectra …
Number of citations: 9 www.journal.csj.jp
W Ratnayake, TS Suresh, AM Abeysekera… - Journal of …, 2019 - Elsevier
… Evolitrine was isolated and identified as an active … Evolitrine showed activity enhancement when compared with crude EELA. The anti-inflammatory and analgesic activities of evolitrine (…
Number of citations: 22 www.sciencedirect.com
B Lal, NB Bhise, RM Gidwani, AD Lakdawala, K Joshi… - Arkivoc, 2005 - researchgate.net
… on the synthesis of Evolitrine.This paper describes the isolation of Evolitrine from twigs extracts of Rutaceae plant Evodia lunu-ankenda Merill, the syntheses of Evolitrine and some …
Number of citations: 25 www.researchgate.net
H Rapoport, HTG Hiem - The Journal of Organic Chemistry, 1960 - ACS Publications
… clearlyestablished the identity of this alkaloid as evolitrine. … , non-extractable form of evolitrine which was converted to evoli… complete absence of evolitrine, but when this extraction was …
Number of citations: 7 pubs.acs.org
LB De Silva, ULL De Silva, M Mahendran, R Jennings - Phytochemistry, 1979 - Elsevier
… and evolitrine are the major alkaloids present in Sri Lankan Acronychia pedunculata. The Indian variety of Acronychia laurifolia collected in Madras does not contain these alkaloids …
Number of citations: 38 www.sciencedirect.com
RG Cooke, HF Haynes - Australian Journal of Chemistry, 1958 - CSIRO Publishing
… The analogous synthesis of evolitrine proves that it is 7-methoxydictamnine. … INTRODUCTI~N In an earlier paper (Cooke and Haynes 1954) the structure I (B=OMe) was …
Number of citations: 29 www.publish.csiro.au
MJU Toro, AH Müller, MSP Arruda, AC Arruda - Phytochemistry, 1997 - Elsevier
A new dihydropyranocoumarin, (−)-6-methoxy-trans-khellactone, has been isolated from the stems of Ticorea longiflora, in addition to the known coumarins, osthol, O-methylcedrelopsin …
Number of citations: 20 www.sciencedirect.com
O Schimmer, I Kühne - Mutation Research/Fundamental and Molecular …, 1991 - Elsevier
… >γ-fagarine > maculine > evolitrine > kokusaginine > skimmianine = flindersiamine. An … Except for evolitrine, a similar ranking order was found as reported for the dark mutagenicity …
Number of citations: 22 www.sciencedirect.com
W Ratnayake, TS Suresh, AM Abeysekera, N Salim… - 2018 - dr.lib.sjp.ac.lk
Introduction As a result of the adverse effects caused by existing allopathic anti – inflammatory agents, investigations on the efficacy of plant based drugs have been seen as a fruitful …
Number of citations: 2 www.dr.lib.sjp.ac.lk
RG Cooke, HF Haynes - Australian Journal of Chemistry, 1954 - CSIRO Publishing
… evolitrine is therefore presumably a methoxydictamnine. Of the possible positions for the extra methoxyl group, the 8-position is probably excluded because evolitrine … As evolitrine was …
Number of citations: 34 www.publish.csiro.au

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